Methyl D-phenylalanyl-L-phenylalaninate
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Overview
Description
Methyl D-phenylalanyl-L-phenylalaninate is a derivative of phenylalanine, an essential amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl D-phenylalanyl-L-phenylalaninate can be synthesized through various methods. One common approach involves the esterification of phenylalanine derivatives. The process typically includes the reaction of phenylalanine with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl D-phenylalanyl-L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl D-phenylalanyl-L-phenylalaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Mechanism of Action
The mechanism of action of Methyl D-phenylalanyl-L-phenylalaninate involves its interaction with specific molecular targets and pathways. It is known to influence the secretion of anabolic hormones and supply fuel during exercise. Additionally, it plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid that serves as a precursor for various neurotransmitters.
L-Phenylalanine: The L-isomer of phenylalanine, used in protein synthesis.
D-Phenylalanine: The D-isomer of phenylalanine, studied for its potential analgesic effects.
Uniqueness
Methyl D-phenylalanyl-L-phenylalaninate is unique due to its specific esterified structure, which imparts distinct chemical properties and biological activities. This compound’s ability to influence anabolic hormone secretion and its role in preventing muscle damage during exercise make it particularly valuable in the fields of sports science and medicine .
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17+/m1/s1 |
InChI Key |
FBKRSZZALAQRNH-SJORKVTESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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